molecular formula C14H15NO2 B177725 Ethyl 2,4-dimethylquinoline-3-carboxylate CAS No. 104785-54-8

Ethyl 2,4-dimethylquinoline-3-carboxylate

Cat. No.: B177725
CAS No.: 104785-54-8
M. Wt: 229.27 g/mol
InChI Key: ASEYONPNBCGPAZ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse pharmacological activities. Quinoline derivatives are widely studied due to their applications in medicinal and industrial chemistry. This compound, in particular, has garnered attention for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethylquinoline-3-carboxylate can be synthesized through the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically catalyzed by a catalytic amount of PEG-supported sulfonic acid and can be performed at room temperature in various solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Friedlaender condensation reaction to achieve higher yields and purity. This may include the use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 2,4-dimethylquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2,4-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEYONPNBCGPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368836
Record name ethyl 2,4-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104785-54-8
Record name ethyl 2,4-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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